GSK4112

Beschreibung

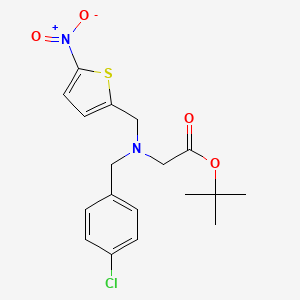

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl 2-[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O4S/c1-18(2,3)25-17(22)12-20(10-13-4-6-14(19)7-5-13)11-15-8-9-16(26-15)21(23)24/h4-9H,10-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYSLOKHVFKLWOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN(CC1=CC=C(C=C1)Cl)CC2=CC=C(S2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701336675 |

Source

|

| Record name | GSK-4112 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216744-19-2 |

Source

|

| Record name | GSK-4112 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

GSK4112 and its Mechanism of Action on REV-ERBα: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of GSK4112, a synthetic agonist of the nuclear receptor REV-ERBα. It details the molecular interactions, downstream signaling pathways, and cellular consequences of this compound-mediated REV-ERBα activation. This document summarizes key quantitative data, outlines experimental protocols for studying this interaction, and provides visual representations of the underlying biological processes.

Core Mechanism of Action: Emulating Heme to Repress Gene Transcription

This compound functions as a synthetic agonist for REV-ERBα, a nuclear receptor that plays a crucial role in regulating circadian rhythms, metabolism, and inflammation. The primary mechanism of this compound involves mimicking the action of REV-ERBα's natural ligand, heme.[1][2] By binding to the ligand-binding domain of REV-ERBα, this compound induces a conformational change that enhances the recruitment of the Nuclear Receptor Co-repressor (NCoR) complex.[1][3] This complex includes histone deacetylases (HDACs) which, in turn, lead to the transcriptional repression of REV-ERBα's target genes.[4]

A key target of this repression is the core clock gene Bmal1.[1][2][5] By suppressing Bmal1 expression, this compound can modulate the circadian clock.[2] Beyond its role in the circadian oscillator, this mechanism extends to the regulation of genes involved in various metabolic processes.

Quantitative Analysis of this compound Activity

The biological activity of this compound has been quantified in several in vitro studies. The following tables summarize the key metrics, providing a comparative overview of its potency and efficacy in different experimental settings.

Table 1: In Vitro Agonist Activity of this compound on REV-ERBα

| Assay Type | Metric | Value | Cell Line/System |

| FRET-based NCoR recruitment assay | EC₅₀ | 250 nM | FRET-based NCoR recruitment assay |

| REV-ERBα Agonism | EC₅₀ | 0.4 µM | - |

Data sourced from Benchchem.[1]

Table 2: Cellular Effects of this compound Treatment

| Effect | Concentration | Cell Line/System |

| Bmal1 mRNA suppression | 10 µM | HepG2 cells |

| Glucose output reduction | 10 µM | Primary mouse hepatocytes |

| Inhibition of preadipocyte viability | 10 µM | 3T3-L1 cells |

Data sourced from Benchchem and other studies.[1][3]

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

This compound Signaling Pathway

The following diagram illustrates the signaling cascade initiated by this compound binding to REV-ERBα.

Experimental Workflow: FRET-based NCoR Recruitment Assay

This diagram outlines the workflow for a Förster Resonance Energy Transfer (FRET)-based assay to measure the recruitment of the NCoR co-repressor to REV-ERBα in the presence of an agonist like this compound.

Detailed Experimental Protocols

FRET-based NCoR Recruitment Assay

This assay is a primary method for identifying and characterizing REV-ERBα agonists.

-

Principle: This assay measures the proximity-dependent energy transfer between a donor fluorophore fused to the REV-ERBα ligand-binding domain (LBD) and an acceptor fluorophore on an NCoR peptide. Agonist binding to REV-ERBα brings the donor and acceptor into close proximity, resulting in a FRET signal.[1]

-

Methodology:

-

Protein Expression and Purification: Express and purify the ligand-binding domain of REV-ERBα fused to a donor fluorophore (e.g., terbium chelate) and a peptide from NCoR labeled with an acceptor fluorophore.[1]

-

Assay Reaction: In a microplate, combine the purified REV-ERBα-LBD-donor and NCoR-acceptor proteins in an appropriate assay buffer.

-

Compound Addition: Add varying concentrations of this compound or a vehicle control to the wells.

-

Incubation: Incubate the plate at room temperature to allow for compound binding and protein-protein interaction.

-

Signal Detection: Measure the FRET signal using a plate reader capable of time-resolved fluorescence. The signal is proportional to the amount of NCoR peptide recruited to REV-ERBα.

-

Data Analysis: Plot the FRET signal against the concentration of this compound and fit the data to a dose-response curve to determine the EC₅₀ value.

-

Cell Viability Assay (CCK-8)

This assay is used to assess the impact of this compound on the viability and proliferation of cells.

-

Principle: The Cell Counting Kit-8 (CCK-8) assay utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to a colored formazan product. The amount of formazan is directly proportional to the number of living cells.

-

Methodology:

-

Cell Seeding: Seed cells, such as 3T3-L1 preadipocytes, into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound or a vehicle control for specific time periods (e.g., 24 and 48 hours).[3]

-

CCK-8 Reagent Addition: Add the CCK-8 reagent to each well and incubate the plate according to the manufacturer's instructions.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[3]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is labeled with a fluorophore (e.g., FITC) to detect these apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that is excluded by live and early apoptotic cells but can enter and stain the nucleus of late apoptotic and necrotic cells.[1]

-

Methodology:

-

Cell Culture and Treatment: Culture cells and treat them with this compound or a vehicle control. A known apoptosis inducer, such as palmitic acid, can be used as a positive control.[1][3]

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the populations of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

-

Conclusion

This compound is a valuable chemical probe for investigating the diverse biological roles of REV-ERBα. Its well-characterized mechanism of action, involving the recruitment of the NCoR co-repressor complex and subsequent transcriptional repression of target genes, provides a powerful tool for dissecting the involvement of REV-ERBα in circadian biology, metabolism, and inflammatory processes. While its pharmacokinetic properties have limited its application in vivo, this compound remains a foundational compound for the development of next-generation REV-ERBα modulators with therapeutic potential.[1][2] This guide provides a comprehensive technical resource for researchers utilizing this compound in their experimental designs.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Rev-erbα Inhibits Proliferation and Promotes Apoptosis of Preadipocytes through the Agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a small molecule chemical probe for the cell biology of the nuclear heme receptor Rev-erbα - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK4112: A Technical Guide to its Role in Circadian Rhythm Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK4112 is a synthetic small molecule that has emerged as a critical chemical probe for elucidating the intricate functions of the nuclear receptor REV-ERBα, a key component of the mammalian circadian clock.[1][2][3] As a potent and selective agonist of REV-ERBα, this compound mimics the effects of the receptor's natural ligand, heme, thereby enabling the targeted investigation of REV-ERBα's role in regulating circadian rhythms, metabolism, and inflammation.[1][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its biological activity, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a REV-ERBα agonist.[1] Upon binding to the ligand-binding domain of REV-ERBα, this compound enhances the recruitment of the nuclear receptor co-repressor (NCoR) complex.[2][4][5] This complex includes histone deacetylases (HDACs) which lead to the transcriptional repression of REV-ERBα's target genes.[5][6] A primary and well-characterized target of this repression is the core clock gene Bmal1 (Brain and Muscle ARNT-Like 1).[1][2][3] By repressing Bmal1 transcription, this compound directly modulates the core feedback loop of the circadian clock.[1][7] The REV-ERB and ROR (Retinoid-related orphan receptor) families of nuclear receptors compete to regulate the transcription of Bmal1 at their specific response elements (ROREs).[8]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activity of this compound from various in vitro studies.

| Assay | Metric | Value | Cell Line/System | Source |

| REV-ERBα Agonism | EC₅₀ | 250 nM | FRET-based NCoR recruitment assay | [4] |

| REV-ERBα Agonism | EC₅₀ | 0.4 µM | - | [4] |

| Bmal1 Promoter Activity | EC₅₀ | 2.3 µM | Cell-based reporter assay (BMAL1-Luc) | [9] |

| Bmal1 mRNA Suppression | Concentration | 10 µM | HepG2 cells | [4] |

| Glucose Output Reduction | Concentration | 10 µM | Primary mouse hepatocytes | [2][4] |

| Inhibition of Preadipocyte Viability | Concentration | 10 µM | 3T3-L1 cells | [4][10] |

| Inhibition of Tet1 and Dnmt3a expression | Concentration | 10 mM | In vitro drug treatment | [1] |

Signaling Pathway

The signaling pathway of this compound in the context of circadian rhythm regulation is centered on its activation of REV-ERBα and the subsequent repression of target genes.

Experimental Protocols

Cell Culture and this compound Treatment

This protocol is foundational for studying the effects of this compound in vitro.

-

Cell Line: 3T3-L1 preadipocytes are a commonly used model.[10]

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 100 U/mL penicillin-streptomycin.[10]

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.[10]

-

This compound Treatment:

-

Seed 3T3-L1 cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for RNA extraction).

-

Grow cells to 30-40% confluency.[10]

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the this compound stock solution in culture medium to the desired final concentration (e.g., 10 µM).[10] A vehicle control with the same concentration of DMSO should be prepared.[10]

-

Replace the existing medium with the this compound-containing or vehicle control medium.

-

Incubate for the desired time period (e.g., 24 or 48 hours).[10]

-

Cell Viability Assay (CCK-8)

This assay quantifies changes in cell viability upon this compound treatment.

-

Materials: Cell Counting Kit-8 (CCK-8).[10]

-

Procedure:

-

Seed 2 x 10³ 3T3-L1 cells per well in a 96-well plate.[10]

-

Treat cells with this compound or vehicle control as described above for 24 or 48 hours.[10]

-

Add 10 µL of CCK-8 solution to each well.[10]

-

Incubate the plate for 2 hours at 37°C.[10]

-

Measure the absorbance at 450 nm using a microplate reader.[10]

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Quantitative Real-Time PCR (RT-qPCR) for Bmal1 Expression

This protocol measures the effect of this compound on the mRNA levels of its target gene, Bmal1.

-

Procedure:

-

Treat cells with this compound or vehicle control in 6-well plates as described above.

-

After the incubation period, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., from an RNA extraction kit).

-

Extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform RT-qPCR using primers specific for Bmal1 and a reference gene (e.g., GAPDH or β-actin).

-

Analyze the data using the ΔΔCt method to determine the relative expression of Bmal1 mRNA, normalized to the reference gene and relative to the vehicle control.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow to investigate the impact of this compound on preadipocyte proliferation and gene expression.

Broader Implications and In Vivo Context

While this compound has proven invaluable as a chemical probe in vitro, its utility in vivo has been limited by its low potency, efficacy, and poor systemic exposure.[1] However, it has served as a crucial starting point for the development of more potent and bioavailable REV-ERB agonists like SR9009 and SR9011.[5] Studies with these second-generation compounds have confirmed the therapeutic potential of targeting REV-ERBα in various disease models.

The activation of REV-ERBα by agonists has been shown to have several physiological effects beyond the core clock machinery, including:

-

Metabolic Regulation: this compound represses gluconeogenic genes in liver cells and reduces glucose output in primary hepatocytes, suggesting its potential as an anti-diabetic agent.[1][2][3] It also influences adipogenesis.[10]

-

Anti-inflammatory Effects: this compound can reduce the production of pro-inflammatory cytokines like IL-6 in macrophages.[1]

-

Anti-proliferative and Pro-apoptotic Effects: In preadipocytes, this compound inhibits proliferation and promotes apoptosis.[10]

Conclusion

This compound is a foundational tool for researchers in the fields of circadian biology, metabolism, and drug discovery. Its specific agonism of REV-ERBα allows for the precise dissection of this nuclear receptor's role in a multitude of physiological processes. The data and protocols presented in this guide offer a solid framework for designing and executing experiments to further explore the therapeutic potential of modulating the circadian clock through REV-ERBα.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound, a small molecule chemical probe for the cell biology of the nuclear heme receptor Rev-erbα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. REV-ERB and ROR nuclear receptors as drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The REV-ERBs and RORs: molecular links between circadian rhythms and lipid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential control of Bmal1 circadian transcription by REV-ERB and ROR nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Rev-erbα Inhibits Proliferation and Promotes Apoptosis of Preadipocytes through the Agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Circadian Control: A Technical Guide to GSK4112 and its Repression of Bmal1 Transcription

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of GSK4112, a synthetic agonist of the nuclear receptor Rev-erbα, and its pivotal role in the transcriptional repression of the core clock gene, Bmal1. This document details the molecular mechanisms, presents key quantitative data, outlines comprehensive experimental protocols, and provides visual representations of the associated pathways and workflows.

Introduction: this compound, a Modulator of the Circadian Clock

This compound is a small molecule that has been instrumental in elucidating the function of Rev-erbα, a key component of the mammalian circadian clock.[1] As a synthetic agonist, this compound mimics the action of the natural ligand, heme, to modulate the transcriptional repressive activity of Rev-erbα.[2][3] This activity is central to the regulation of circadian rhythms and metabolic pathways, making this compound a valuable tool for research in these areas. A primary and well-characterized target of Rev-erbα-mediated repression is the Bmal1 gene, a master regulator of the circadian transcription-translation feedback loop.[2][4]

Mechanism of Action: this compound-Mediated Repression of Bmal1

This compound exerts its effect on Bmal1 transcription through a well-defined signaling pathway. By binding to the ligand-binding domain of Rev-erbα, this compound induces a conformational change that promotes the recruitment of the Nuclear Receptor Co-repressor (NCoR) complex.[3] This complex includes histone deacetylases (HDACs) which then lead to the deacetylation of histones at the Bmal1 promoter, resulting in a condensed chromatin state and subsequent transcriptional repression.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Assay System | Reference |

| Rev-erbα Agonism (EC50) | 0.4 µM | Biochemical Assay | [6] |

| Rev-erbα Agonism (EC50) | 250 nM | FRET-based NCoR recruitment assay | [1] |

| Bmal1 mRNA Suppression | 10 µM | HepG2 cells | [1] |

| Inhibition of Preadipocyte Viability | 10 µM | 3T3-L1 cells | [1] |

| Glucose Output Reduction | 10 µM | Primary mouse hepatocytes | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on Bmal1 transcription.

FRET-based NCoR Recruitment Assay

This assay quantifies the ability of this compound to promote the interaction between Rev-erbα and the NCoR co-repressor.

Principle: Förster Resonance Energy Transfer (FRET) is a mechanism of energy transfer between two fluorophores. In this assay, the ligand-binding domain (LBD) of Rev-erbα is fused to a donor fluorophore (e.g., Terbium chelate), and a peptide from NCoR is labeled with an acceptor fluorophore (e.g., fluorescein). Upon this compound binding to Rev-erbα-LBD, the NCoR peptide is brought into close proximity, resulting in FRET.[1]

Methodology:

-

Protein Expression and Purification:

-

Express and purify the Rev-erbα-LBD fused to a donor fluorophore.

-

Synthesize and label the NCoR peptide with an acceptor fluorophore.

-

-

Assay Setup (384-well plate format):

-

To each well, add assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

-

Add the donor-labeled Rev-erbα-LBD to a final concentration of 5 nM.

-

Add the acceptor-labeled NCoR peptide to a final concentration of 200 nM.

-

Add this compound at various concentrations (typically a 10-point serial dilution starting from 100 µM). Include a vehicle control (DMSO).

-

-

Incubation:

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

-

Data Acquisition:

-

Measure the FRET signal using a plate reader capable of time-resolved fluorescence. Excite the donor fluorophore (e.g., at 340 nm for Terbium) and measure emission at the donor and acceptor wavelengths (e.g., 490 nm for Terbium and 520 nm for fluorescein).

-

-

Data Analysis:

-

Calculate the ratio of acceptor emission to donor emission.

-

Plot the FRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[1]

-

Quantitative Real-Time PCR (qPCR) for Bmal1 Expression

This protocol details the measurement of Bmal1 mRNA levels in cells treated with this compound.

Principle: Reverse transcription followed by quantitative PCR (RT-qPCR) is used to quantify the amount of a specific mRNA transcript in a sample.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HepG2 or 3T3-L1) in a 6-well plate and grow to 70-80% confluency.

-

Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).

-

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from cells using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

-

qPCR:

-

Prepare the qPCR reaction mix using a SYBR Green master mix.

-

Add 10 ng of cDNA and 0.5 µM of forward and reverse primers for Bmal1 and a housekeeping gene (e.g., GAPDH).

Table 2: qPCR Primer Sequences

Gene Species Forward Primer (5'-3') Reverse Primer (5'-3') Reference Bmal1 Human GCTCAGGAGAACCCAGGTTATC GCATCTGCTTCCAAGAGGCTCA [5] Bmal1 Mouse TTAGCCAACGTCCTGGAAGG CCTTCTCCAGAGGGCAGCAT [3] GAPDH Human GTGGTCTCCTCTGACTTCAACA CTCTTCCTCTTGTGCTCTTGCT [7] GAPDH Mouse GGTGAAGGTCGGTGTGAACG TGTAGACCATGTAGTTGAGG [1] -

Perform qPCR using a real-time PCR system with the following cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for Bmal1 and the housekeeping gene.

-

Calculate the relative expression of Bmal1 using the ΔΔCt method.

-

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is a representative method to investigate the effect of this compound on the binding of BMAL1 to the Bmal1 promoter. This protocol is adapted from general transcription factor ChIP protocols and may require optimization.

Principle: ChIP is used to determine the in vivo binding sites of a specific protein on DNA. Cells are treated with a cross-linking agent to fix protein-DNA complexes. The chromatin is then sheared, and the protein of interest (BMAL1) is immunoprecipitated using a specific antibody. The associated DNA is then purified and quantified by qPCR.

Methodology:

-

Cell Culture and Cross-linking:

-

Culture and treat cells with this compound as described in the qPCR protocol.

-

Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

-

-

Chromatin Preparation:

-

Harvest cells and lyse them to release the nuclei.

-

Isolate the nuclei and resuspend them in a sonication buffer.

-

Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G agarose beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with an anti-BMAL1 antibody or a negative control IgG.

-

Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elute the protein-DNA complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by incubating at 65°C overnight.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a PCR purification kit.

-

-

ChIP-qPCR Analysis:

-

Perform qPCR on the purified DNA using primers specific for the Bmal1 promoter region containing the Rev-erbα response element (RORE).

-

Quantify the amount of immunoprecipitated DNA relative to the input DNA.

-

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of experiments and the decision-making process in studying the effects of this compound.

Conclusion

This compound serves as a critical chemical probe for dissecting the intricate mechanisms of circadian rhythm and metabolism. Its specific agonistic activity on Rev-erbα and the subsequent transcriptional repression of Bmal1 provide a clear model for understanding the negative feedback loop of the molecular clock. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies of circadian biology and its therapeutic potential. While this compound itself has limitations for in vivo applications due to its pharmacokinetic properties, it remains an invaluable tool for in vitro studies and a foundational scaffold for the development of next-generation Rev-erbα modulators.[5]

References

- 1. thno.org [thno.org]

- 2. cdn-links.lww.com [cdn-links.lww.com]

- 3. Cell-specific regulation of the circadian clock by BMAL1 in the paraventricular nucleus: Implications for regulation of systemic biological rhythms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biocompare.com [biocompare.com]

- 5. origene.com [origene.com]

- 6. researchgate.net [researchgate.net]

- 7. e-crt.org [e-crt.org]

GSK4112: A Technical Guide for a Chemical Probe Targeting Nuclear Receptors REV-ERBα and REV-ERBβ

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK4112, also known as SR6452, is a synthetic small molecule that has been identified as a potent dual agonist of the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2).[1][2] These receptors are key components of the circadian clock, playing a crucial role in regulating the expression of core clock genes and influencing metabolic pathways.[1] this compound mimics the action of the endogenous ligand heme, by binding to the ligand-binding domain of REV-ERB receptors and enhancing the recruitment of the nuclear receptor co-repressor (NCoR) complex.[3] This action leads to the transcriptional repression of REV-ERB target genes, most notably Bmal1, a critical activator in the circadian feedback loop.[1][2]

This technical guide provides a comprehensive overview of this compound as a chemical probe, summarizing its biological activity, providing detailed experimental protocols for its characterization, and visualizing its mechanism of action and experimental workflows.

Data Presentation

Biological Activity of this compound

The biological activity of this compound has been characterized in various in vitro assays, demonstrating its efficacy as a REV-ERB agonist.

| Assay Type | Target | Metric | Value | Cell Line/System |

| FRET-based NCoR Recruitment | REV-ERBα | EC50 | 250 nM | Biochemical Assay |

| FRET-based NCoR Recruitment | REV-ERBα | EC50 | 0.4 µM | Biochemical Assay |

| Transcriptional Activity | REV-ERBα/β | EC50 | 2.3 µM | U2OS cells (Bmal1 expression)[2] |

| Bmal1 mRNA Suppression | REV-ERBα/β | Concentration | 10 µM | 3T3-L1 cells[4] |

| Glucose Output Reduction | REV-ERBα/β | - | Significant Reduction | Primary Mouse Hepatocytes[1][2] |

| Gluconeogenic Gene Repression | REV-ERBα/β | - | Significant Repression | Liver cells[1][2] |

Selectivity Profile of this compound

Signaling Pathway and Experimental Workflows

REV-ERB Signaling Pathway Modulated by this compound

Caption: this compound binds to REV-ERBα/β, promoting the recruitment of the NCoR/HDAC3 co-repressor complex to ROREs in the promoter of target genes, leading to transcriptional repression.

Experimental Workflow for Characterizing this compound

Caption: A typical experimental workflow for the characterization of this compound as a REV-ERB chemical probe.

Experimental Protocols

FRET-based NCoR Recruitment Assay

This assay is designed to quantify the ability of this compound to promote the interaction between the REV-ERB Ligand Binding Domain (LBD) and a peptide from the co-repressor NCoR.

-

Principle: Förster Resonance Energy Transfer (FRET) is a distance-dependent interaction between two fluorophores, a donor and an acceptor. When in close proximity, excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits fluorescence. In this assay, the REV-ERB LBD is labeled with a donor fluorophore (e.g., terbium) and the NCoR peptide with an acceptor fluorophore (e.g., fluorescein). Agonist binding to the LBD induces a conformational change that facilitates the recruitment of the NCoR peptide, bringing the fluorophores into proximity and generating a FRET signal.

-

Materials:

-

Purified, tagged (e.g., GST) REV-ERBα or REV-ERBβ LBD

-

Fluorescently labeled NCoR peptide

-

Terbium-labeled anti-tag antibody (e.g., anti-GST)

-

This compound

-

Assay buffer (e.g., PBS with 0.01% BSA)

-

384-well microplates

-

FRET-compatible plate reader

-

-

Methodology:

-

Prepare a stock solution of this compound in DMSO and create a serial dilution series.

-

In a 384-well plate, add the assay buffer, terbium-labeled anti-tag antibody, and the REV-ERB LBD. Incubate for 1 hour at room temperature.

-

Add the fluorescently labeled NCoR peptide to the wells.

-

Add the this compound dilutions to the wells. Include appropriate controls (e.g., DMSO vehicle, known agonist).

-

Incubate the plate for 2-4 hours at room temperature, protected from light.

-

Measure the FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.

-

Calculate the ratio of acceptor to donor emission and plot the results against the this compound concentration to determine the EC50 value.

-

Bmal1 mRNA Suppression Assay (RT-qPCR)

This assay measures the functional consequence of REV-ERB agonism by this compound in a cellular context by quantifying the downregulation of its target gene, Bmal1.

-

Principle: Real-time quantitative polymerase chain reaction (RT-qPCR) is used to measure the amount of a specific mRNA transcript in a sample. Total RNA is first reverse transcribed into complementary DNA (cDNA), which is then amplified in the presence of a fluorescent dye. The amount of fluorescence is proportional to the amount of amplified DNA, allowing for the quantification of the initial mRNA levels.

-

Materials:

-

Cell line expressing REV-ERB (e.g., HepG2, 3T3-L1)

-

This compound

-

Cell culture medium and reagents

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (containing a fluorescent dye like SYBR Green)

-

Primers for Bmal1 and a reference gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

-

-

Methodology:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 6-24 hours).

-

Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Set up the qPCR reaction by mixing the cDNA, primers for Bmal1 and the reference gene, and the qPCR master mix.

-

Run the qPCR reaction in a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to determine the relative expression of Bmal1 mRNA, normalized to the reference gene and compared to the vehicle-treated control.

-

Glucose Output Assay in Primary Hepatocytes

This assay assesses the effect of this compound on a key metabolic function regulated by REV-ERB: hepatic glucose production.

-

Principle: Primary hepatocytes can be stimulated to produce glucose via gluconeogenesis. The amount of glucose released into the culture medium can be quantified using a colorimetric or fluorometric glucose assay kit. This compound, by activating REV-ERB and repressing the expression of key gluconeogenic enzymes like Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK), is expected to reduce glucose output.

-

Materials:

-

Primary mouse or human hepatocytes

-

Hepatocyte culture medium and collagen-coated plates

-

This compound

-

Glucose production medium (glucose-free DMEM supplemented with gluconeogenic precursors, e.g., lactate and pyruvate)

-

Glucagon or forskolin/IBMX (as positive controls for stimulating gluconeogenesis)

-

Glucose assay kit

-

Plate reader

-

-

Methodology:

-

Isolate primary hepatocytes and seed them on collagen-coated plates. Allow the cells to attach and form a monolayer.

-

Wash the cells with PBS and then incubate them in glucose production medium.

-

Treat the hepatocytes with this compound at various concentrations, vehicle control (DMSO), and positive controls (e.g., glucagon) for a predetermined period (e.g., 6-16 hours).

-

Collect the culture medium from each well.

-

Measure the glucose concentration in the collected medium using a glucose assay kit according to the manufacturer's protocol.

-

(Optional) Lyse the cells to determine total protein content for normalization of glucose output.

-

Analyze the data to determine the effect of this compound on glucose production compared to the vehicle control.

-

Conclusion

This compound serves as a valuable chemical probe for investigating the roles of REV-ERBα and REV-ERBβ in circadian biology and metabolism. Its ability to potently and selectively activate these nuclear receptors allows for the elucidation of their downstream signaling pathways and physiological functions. Despite its limitations for in vivo studies due to a suboptimal pharmacokinetic profile, this compound remains an essential tool for in vitro and ex vivo experiments. Furthermore, it has served as a foundational scaffold for the development of next-generation REV-ERB agonists with improved drug-like properties. This guide provides researchers with the necessary information to effectively utilize this compound in their studies of nuclear receptor biology and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a small molecule chemical probe for the cell biology of the nuclear heme receptor Rev-erbα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Rev-erbα Inhibits Proliferation and Promotes Apoptosis of Preadipocytes through the Agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

The Agonist GSK4112 and its Interaction with the NCoR Complex: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the synthetic REV-ERBα agonist, GSK4112, and its crucial interaction with the Nuclear Receptor Co-repressor (NCoR) complex. This compound serves as a pivotal chemical probe for dissecting the roles of REV-ERBα in transcriptional repression, circadian biology, and metabolic pathways.[1][2] This document details the molecular mechanism, quantitative interaction data, key experimental protocols, and visualizes the associated signaling pathways and workflows.

Mechanism of Action: this compound-Mediated NCoR Recruitment

This compound is a synthetic, non-porphyrin small molecule that functions as a potent agonist for the nuclear receptors REV-ERBα and REV-ERBβ.[1] Its mechanism of action is centered on its ability to mimic the natural ligand, heme, by binding to the ligand-binding domain (LBD) of REV-ERBα.[3] This binding event induces a conformational change in REV-ERBα that enhances its affinity for and recruitment of the NCoR co-repressor complex.[1][4]

The NCoR complex is a multi-protein machine that mediates transcriptional repression.[5] Its core components include:

-

NCoR (Nuclear Receptor Co-repressor 1): The scaffolding protein that directly interacts with nuclear receptors like REV-ERBα.[6][7]

-

HDAC3 (Histone Deacetylase 3): An enzyme that removes acetyl groups from histones, leading to chromatin condensation and transcriptional silencing.[8][9]

-

TBL1 (Transducin Beta-like 1) and TBLR1 (TBL1-related 1): Subunits that stabilize the complex's interaction with chromatin.[5]

-

GPS2 (G-protein Pathway Suppressor 2): Another core subunit involved in the stability and function of the complex.[5]

Upon recruitment to REV-ERBα, which is bound to REV-ERB response elements (ROREs) in the promoter regions of its target genes, the NCoR complex deacetylates surrounding histones.[1][7] This enzymatic activity results in a more compact chromatin structure, thereby repressing the transcription of key target genes.[1] A primary and well-studied target of this repression is the core clock gene Bmal1.[1][2][3]

Quantitative Data Summary

The following table summarizes the quantitative data related to the biological activity of this compound, focusing on its interaction with the REV-ERBα/NCoR complex and downstream effects.

| Assay Type | Metric | Value | Cell Line / System | Source |

| NCoR Recruitment | EC₅₀ | 250 nM | FRET-based in vitro assay | [1] |

| REV-ERBα Agonism | EC₅₀ | 0.4 µM | Cell-based reporter assay | [1] |

| Target Gene Suppression | Concentration | 10 µM | HepG2 cells (Bmal1 mRNA) | [1] |

| Metabolic Regulation | Concentration | 10 µM | Primary mouse hepatocytes (Glucose output reduction) | [1][2] |

| Cell Viability | Concentration | 10 µM | 3T3-L1 preadipocytes (Inhibition of viability) | [1] |

Visualizing the this compound Signaling Pathway

The following diagram illustrates the signaling cascade initiated by this compound, leading to transcriptional repression.

Key Experimental Protocols

Detailed methodologies for experiments crucial to understanding the this compound-NCoR interaction are provided below.

FRET-based NCoR Recruitment Assay

This biochemical assay was instrumental in the initial discovery of this compound and is used to quantify the ligand-dependent interaction between REV-ERBα and a peptide from NCoR.[2][3][10]

Objective: To measure the ability of this compound to promote the interaction between the REV-ERBα Ligand Binding Domain (LBD) and a peptide derived from the NCoR Interaction Domain (ID).

Materials:

-

Purified, recombinant REV-ERBα LBD fused to a donor fluorophore (e.g., LanthaScreen™ Tb).

-

A synthetic peptide from the NCoR corepressor interaction domain (CoRNR box) fused to a fluorescent acceptor (e.g., fluorescein).

-

This compound compound stock solution in DMSO.

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 1 mM DTT).

-

Microplates (e.g., 384-well, low-volume, black).

-

Plate reader capable of time-resolved FRET (TR-FRET) measurements.

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in DMSO, then dilute into assay buffer to the desired final concentrations. Prepare working solutions of Tb-REV-ERBα LBD and fluorescein-NCoR peptide in assay buffer.

-

Assay Assembly: In a 384-well plate, add the this compound dilutions (or DMSO as a vehicle control).

-

Protein Addition: Add the Tb-REV-ERBα LBD solution to all wells.

-

Peptide Addition: Add the fluorescein-NCoR peptide solution to all wells. The final volume should be consistent (e.g., 20 µL).

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.

-

Data Acquisition: Measure the FRET signal using a plate reader. Excite the terbium donor (e.g., at 340 nm) and measure emission from both the donor (e.g., at 495 nm) and the acceptor (e.g., at 520 nm).

-

Data Analysis: Calculate the FRET ratio (Acceptor Emission / Donor Emission). Plot the FRET ratio against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of this compound that produces 50% of the maximal NCoR recruitment.

Co-Immunoprecipitation (Co-IP) from Cellular Lysates

This method is used to verify the this compound-enhanced interaction between full-length REV-ERBα and the endogenous NCoR complex within a cellular context.

Objective: To demonstrate that this compound treatment increases the association of REV-ERBα with NCoR in cultured cells.

Materials:

-

Cell line expressing REV-ERBα (e.g., HepG2).

-

This compound and DMSO (vehicle control).

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Antibody against REV-ERBα for immunoprecipitation.

-

Antibodies against REV-ERBα and NCoR for Western blotting.

-

Protein A/G magnetic beads or agarose resin.

-

Standard Western blotting equipment and reagents.

Procedure:

-

Cell Treatment: Culture HepG2 cells to ~80-90% confluency. Treat the cells with this compound (e.g., 10 µM) or DMSO for a specified time (e.g., 4-6 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.

-

Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris. Collect the supernatant.

-

Pre-clearing: (Optional) Incubate the supernatant with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Add the anti-REV-ERBα antibody to the pre-cleared lysate and incubate for 4 hours to overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against REV-ERBα (to confirm successful IP) and NCoR (to detect co-immunoprecipitated protein).

-

Analysis: Compare the amount of NCoR protein co-immunoprecipitated in the this compound-treated sample versus the DMSO control. An increased NCoR band intensity in the this compound lane indicates an enhanced interaction.

Visualizing an Experimental Workflow

The diagram below outlines the workflow for the FRET-based NCoR recruitment assay.

Conclusion

This compound is an invaluable chemical tool for investigating the physiological and pathophysiological roles of REV-ERBα.[1][2] Its ability to potently and specifically enhance the recruitment of the NCoR co-repressor complex allows for the targeted modulation of REV-ERBα's transcriptional repressive activity.[1][4] The methodologies and data presented in this guide provide a solid foundation for researchers employing this compound to explore the intricate connections between the circadian clock, metabolism, and disease. While its pharmacokinetic properties have limited its in vivo applications, this compound remains a cornerstone for in vitro studies and a foundational scaffold for the development of next-generation REV-ERB modulators with therapeutic potential.[1][3]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound, a small molecule chemical probe for the cell biology of the nuclear heme receptor Rev-erbα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rev-erbα Inhibits Proliferation and Promotes Apoptosis of Preadipocytes through the Agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Nuclear Receptor—Co-repressor Complex in Control of Liver Metabolism and Disease [frontiersin.org]

- 6. Molecular mechanisms of transcriptional control by Rev-erbα: An energetic foundation for reconciling structure and binding with biological function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nuclear Receptor Rev-erbα: Up, Down, and All Around - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological activation of REV-ERBα represses LPS-induced microglial activation through the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aberrant Recruitment of the Nuclear Receptor Corepressor-Histone Deacetylase Complex by the Acute Myeloid Leukemia Fusion Partner ETO - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

GSK4112: A Technical Guide to a Foundational Heme Mimetic for REV-ERBα

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GSK4112, the first-in-class synthetic agonist for the nuclear receptor REV-ERBα. By mimicking the receptor's natural ligand, heme, this compound has become an invaluable chemical probe for dissecting the roles of REV-ERBα in circadian rhythms, metabolism, and inflammation. This document details its mechanism of action, summarizes key quantitative data, provides established experimental protocols, and visualizes the associated biological pathways and workflows.

Core Mechanism: Mimicking Heme to Repress Transcription

REV-ERBα is a critical component of the mammalian molecular clock, acting as a transcriptional repressor. Its activity is modulated by its natural ligand, heme.[1] this compound, a synthetic, non-porphyrin small molecule, functions as a potent REV-ERBα agonist by mimicking the action of heme.[2][3]

The binding of this compound to the REV-ERBα ligand-binding domain induces a conformational change that facilitates the recruitment of the Nuclear Receptor Co-repressor (NCoR) complex.[4][5] This complex includes histone deacetylase 3 (HDAC3), which modifies chromatin structure at the promoter regions of target genes, leading to their transcriptional repression.[6] Key targets of this repression include core clock genes like Bmal1 and metabolic genes such as Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK).[2][3] this compound is a dual agonist, also activating the closely related REV-ERBβ.[2]

This compound binds to REV-ERBα, promoting NCoR recruitment and repressing target gene transcription.

Quantitative Biological Activity

This compound's efficacy has been quantified across various biochemical and cell-based assays. The following table summarizes its key activity metrics.

| Assay Type | Metric | Value | Cell Line / System | Source(s) |

| REV-ERBα Agonism | EC₅₀ | ~250 nM | FRET-based NCoR recruitment assay | [4] |

| REV-ERBα Agonism | EC₅₀ | 0.4 µM | Biochemical Assay | [4] |

| Bmal1 mRNA Suppression | Concentration | 10 µM | HepG2 cells | [2] |

| Glucose Output Reduction | Concentration | 10 µM | Primary mouse hepatocytes | [3][5] |

| Preadipocyte Viability Inhibition | Concentration | 10 µM | 3T3-L1 cells | [7] |

Key Experimental Protocols

The characterization of this compound relies on several foundational experimental techniques. Detailed methodologies for these key assays are outlined below.

FRET-based NCoR Recruitment Assay

This biochemical assay was instrumental in the initial discovery of this compound and is used to measure the interaction between REV-ERBα and a co-repressor peptide in the presence of a test compound.[2][3]

Principle: Förster Resonance Energy Transfer (FRET) measures the energy transfer between two light-sensitive molecules (a donor and an acceptor fluorophore). When in close proximity (as when a ligand induces receptor-corepressor binding), excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits light at its specific wavelength.

Methodology:

-

Protein/Peptide Preparation: Purify recombinant REV-ERBα Ligand Binding Domain (LBD) tagged with a donor fluorophore (e.g., terbium chelate) and a peptide from NCoR tagged with an acceptor fluorophore (e.g., fluorescein).

-

Assay Setup: In a microplate, combine the tagged REV-ERBα LBD and NCoR peptide in an appropriate assay buffer.

-

Compound Addition: Add this compound or other test compounds at varying concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate at room temperature to allow the components to reach binding equilibrium.

-

Signal Detection: Measure the FRET signal using a plate reader capable of time-resolved fluorescence. Excite the donor and measure emissions from both donor and acceptor.

-

Data Analysis: Calculate the ratio of acceptor to donor emission. Plot this ratio against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

Workflow for a FRET-based NCoR recruitment assay to identify REV-ERBα agonists.

Bmal1-Luciferase Reporter Gene Assay

This cell-based assay measures the functional consequence of REV-ERBα activation by quantifying the repression of a target gene promoter.[8][9]

Principle: Cells are co-transfected with a plasmid expressing REV-ERBα and a reporter plasmid where the luciferase gene is under the control of the Bmal1 promoter. Activation of REV-ERBα by an agonist like this compound represses the Bmal1 promoter, leading to a decrease in luciferase expression and a corresponding drop in light output.

Methodology:

-

Cell Culture: Plate human embryonic kidney (HEK293) or human liver cancer (HepG2) cells in multi-well plates.[8][9]

-

Transfection: Co-transfect the cells with an expression vector for REV-ERBα and a Bmal1 promoter-luciferase reporter construct. A control plasmid (e.g., Renilla luciferase) can be included for normalization.

-

Compound Treatment: After allowing time for gene expression (typically 24 hours), treat the cells with various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the cells for a defined period (e.g., 24 hours).

-

Cell Lysis and Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the this compound concentration to determine the extent of transcriptional repression.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This technique is used to directly measure the effect of this compound on the mRNA levels of endogenous REV-ERBα target genes.

Principle: The amount of a specific mRNA in a sample is quantified by reverse transcribing it into complementary DNA (cDNA) and then amplifying the cDNA in a real-time PCR machine using gene-specific primers and a fluorescent dye.

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., HepG2, 3T3-L1 preadipocytes) and treat with this compound (e.g., 10 µM) or vehicle for a specified time.[2][7]

-

RNA Extraction: Harvest the cells and extract total RNA using a suitable kit or protocol.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR: Perform real-time PCR using primers specific for target genes (Bmal1, G6Pase, etc.) and a reference gene (e.g., GAPDH, Actin).

-

Data Analysis: Determine the relative mRNA expression levels using the comparative Cₜ (ΔΔCₜ) method, normalizing the target gene expression to the reference gene.

Workflow for quantifying REV-ERBα target gene expression via qRT-PCR.

Limitations and Legacy

While a foundational tool, this compound possesses an unfavorable pharmacokinetic profile that has limited its application in in vivo preclinical models.[6][8] However, its discovery was a landmark achievement. It validated REV-ERBα as a druggable target and provided the chemical scaffold that led to the development of next-generation agonists, such as SR9009 and SR9011, which feature improved potency and pharmacokinetic properties.[8] this compound remains a critical chemical probe for in vitro studies aimed at understanding the complex biology regulated by REV-ERBα.

References

- 1. Rev-erbα and the Circadian Transcriptional Regulation of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. This compound, a small molecule chemical probe for the cell biology of the nuclear heme receptor Rev-erbα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rev-erbα Inhibits Proliferation and Promotes Apoptosis of Preadipocytes through the Agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Foundational Research on GSK4112 and Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on GSK4112, a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. It details the compound's mechanism of action, its impact on gene expression, and provides structured data and experimental protocols for key assays.

Core Concepts: this compound and REV-ERB Signaling

This compound is a small molecule that acts as a potent agonist for REV-ERBα and REV-ERBβ, which are critical components of the mammalian circadian clock and regulators of metabolic and inflammatory pathways.[1][2] REV-ERBs function as transcriptional repressors. Their activity is naturally modulated by heme, which promotes the recruitment of the Nuclear Receptor Co-repressor (NCoR) complex.[1] this compound mimics the action of heme, enhancing the interaction between REV-ERBα and the NCoR complex, which includes histone deacetylases (HDACs). This leads to chromatin condensation and the repression of target gene transcription.[3]

The primary transcriptional targets of REV-ERBα contain REV-ERB response elements (ROREs) in their promoter regions.[3] By activating REV-ERBα, this compound influences a wide array of physiological processes, including the circadian rhythm, glucose and lipid metabolism, and inflammatory responses.[1][2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported in foundational studies of this compound.

Table 1: In Vitro Activity of this compound

| Assay | Metric | Value | Cell Line/System | Reference |

| REV-ERBα Agonism | EC₅₀ | 250 nM | FRET-based NCoR recruitment | [3] |

| REV-ERBα Agonism | EC₅₀ | 0.4 µM | - | [3] |

| Bmal1 mRNA Suppression | Conc. | 10 µM | HepG2 cells | [3] |

| Glucose Output Reduction | Conc. | 10 µM | Primary mouse hepatocytes | [3][4] |

| Inhibition of Preadipocyte Viability | Conc. | 10 µM | 3T3-L1 cells | [3] |

Table 2: Reported Effects of this compound on Target Gene Expression

| Gene Target | Effect of this compound Treatment | Biological Process | Cell/Tissue Type | Reference |

| Bmal1 (Arntl) | Repression | Circadian Rhythm | HepG2 cells, Rat Granulosa Cells | [3][5] |

| Per2 | Amplitude Reduction, Phase Advance | Circadian Rhythm | Rat Granulosa Cells | [5] |

| Gluconeogenic Genes (G6Pase, PEPCK) | Repression | Glucose Metabolism | Liver cells, Primary Hepatocytes | [1][4] |

| IL-6 | Repression | Inflammation | Human Macrophages | [2][6] |

| Ccl2 (MCP-1) | Repression | Inflammation | Human Macrophages | [6] |

| Cxcl11, Cxcl6 | Repression | Inflammation | Human Macrophages | [6] |

| StAR | Stimulation | Steroidogenesis | Rat Granulosa Cells | [5] |

| Cyclin D | Repression | Cell Proliferation | 3T3-L1 Preadipocytes | [7] |

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway of this compound

Experimental Workflow: RT-qPCR for Gene Expression Analysis

Detailed Experimental Protocols

FRET-based NCoR Recruitment Assay

This assay is fundamental for identifying and characterizing REV-ERBα agonists by measuring the interaction between the REV-ERBα ligand-binding domain (LBD) and a peptide from the NCoR co-repressor.[3]

Principle: Förster Resonance Energy Transfer (FRET) is a mechanism of energy transfer between two light-sensitive molecules (a donor and an acceptor fluorophore). When an agonist like this compound binds to REV-ERBα, it induces a conformational change that promotes the binding of the NCoR peptide. If REV-ERBα and the NCoR peptide are labeled with a FRET donor-acceptor pair, this proximity results in an increased FRET signal.

Methodology:

-

Protein and Peptide Preparation:

-

Express and purify the ligand-binding domain (LBD) of human REV-ERBα, typically as a fusion protein (e.g., with GST) for purification and labeling.

-

Label the purified REV-ERBα-LBD with a donor fluorophore (e.g., a terbium chelate).

-

Synthesize a peptide corresponding to the NCoR interaction domain.

-

Label the NCoR peptide with a suitable acceptor fluorophore (e.g., fluorescein).

-

-

Assay Setup (384-well plate format):

-

To each well, add the assay buffer.

-

Add the terbium-labeled REV-ERBα-LBD to a final concentration.

-

Add the fluorescein-labeled NCoR peptide to a final concentration.

-

Add this compound at varying concentrations to create a dose-response curve. Include a vehicle control (e.g., DMSO) and a positive control if available.

-

-

Incubation:

-

Incubate the plate at room temperature for 1-2 hours, protected from light to allow the binding reaction to reach equilibrium.

-

-

Data Acquisition:

-

Measure the FRET signal using a plate reader capable of time-resolved fluorescence.

-

Excite the terbium donor and measure the emission from both the donor and the fluorescein acceptor.

-

-

Data Analysis:

-

Calculate the ratio of the acceptor emission to the donor emission.

-

Plot the FRET ratio against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

Quantitative Real-Time PCR (RT-qPCR) for Target Gene Expression

This protocol is used to quantify the effect of this compound on the mRNA expression of specific REV-ERBα target genes.

Methodology:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., human HepG2 cells) in appropriate media and conditions.

-

Treat the cells with this compound (e.g., at a final concentration of 10 µM) or a vehicle control (e.g., DMSO) for a predetermined duration (e.g., 24 hours).

-

-

RNA Extraction:

-

Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.

-

-

cDNA Synthesis:

-

Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., BMAL1, PER2, NR1D1) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or probe-based qPCR master mix.

-

Run the qPCR reaction in a real-time PCR cycler using a standard thermal cycling protocol.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both the target and reference genes in the this compound-treated and vehicle-treated samples.

-

Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the reference gene and comparing the treated samples to the vehicle control.

-

Table 3: Example Primer Sequences for Human Circadian Genes (for reference)

| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |

| BMAL1 (ARNTL) | GCTGAAGACAGAGGCAACGA | GTCGGCGACTCACTGAAGAC |

| PER2 | TGTGAGTTCTGGCTCCAGGA | TGGAGTTGGAGGCTGTCAGT |

| NR1D1 (REV-ERBα) | AGTGCCTCAACAGCCAGAGA | GCTCATCCAGAGGAAGTTGC |

| GAPDH | GGAGCGAGATCCCTCCAAAAT | GGCTGTTGTCATACTTCTCATGG |

Note: Primer sequences should always be validated for specificity and efficiency in the experimental system being used.

Conclusion

This compound has been a pivotal chemical probe in elucidating the multifaceted roles of REV-ERBα in the intricate network of circadian rhythms, metabolism, and inflammation. Its ability to potently and specifically activate REV-ERBα has enabled researchers to dissect the transcriptional regulatory circuits governed by this nuclear receptor. While its pharmacokinetic properties have limited its in vivo applications, this compound remains an invaluable tool for in vitro studies and serves as a foundational scaffold for the development of next-generation REV-ERB modulators with therapeutic potential. This guide provides a comprehensive resource for researchers aiming to utilize this compound in their investigations of REV-ERB biology and its implications in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Rev-erbα regulates circadian rhythms and StAR expression in rat granulosa cells as identified by the agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Rev-erbα Inhibits Proliferation and Promotes Apoptosis of Preadipocytes through the Agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Revolutionizing Circadian Rhythm Research: GSK4112 in FRET-Based NCoR Recruitment Assays

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

The nuclear receptor REV-ERBα is a critical regulator of the circadian clock and metabolism. Its activity is modulated by the binding of endogenous ligands, such as heme, which promotes the recruitment of the Nuclear Receptor Corepressor (NCoR) complex, leading to the transcriptional repression of target genes like Bmal1. GSK4112 is a potent and specific synthetic agonist of REV-ERBα that mimics the action of heme.[1][2][3] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a powerful technique to study the interaction between REV-ERBα and NCoR in a high-throughput format. This document provides detailed application notes and protocols for utilizing this compound in TR-FRET-based NCoR recruitment assays.

Data Presentation

The following table summarizes the key quantitative data for this compound in a TR-FRET-based NCoR recruitment assay. A well-optimized assay should meet the specified quality control parameters.

| Parameter | Value | Description |

| This compound EC50 | 250 nM[3] | The half-maximal effective concentration of this compound required to induce the recruitment of the NCoR peptide to the REV-ERBα ligand-binding domain (LBD). |

| Z' Factor | ≥ 0.5 | A statistical indicator of assay quality. A value between 0.5 and 1.0 indicates an excellent and robust assay suitable for high-throughput screening.[4][5] |

| Signal-to-Background (S/B) Ratio | > 10 | The ratio of the signal from the positive control (maximum NCoR recruitment) to the negative control (basal interaction). A higher ratio indicates a larger assay window and better sensitivity.[4] |

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological mechanism and the experimental procedure, the following diagrams are provided.

References

- 1. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a small molecule chemical probe for the cell biology of the nuclear heme receptor Rev-erbα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ligand modulation of REV-ERBα function resets the peripheral circadian clock in a phasic manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a Time-Resolved Fluorescence Resonance Energy Transfer ultra-high throughput screening assay for targeting SYK and FCER1G interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Set of Time-Resolved Fluorescence Resonance Energy Transfer Assays for the Discovery of Inhibitors of Estrogen Receptor-Coactivator Binding - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: GSK4112 in Preadipocyte Proliferation Studies

References

- 1. benchchem.com [benchchem.com]

- 2. A role for rev-erbα ligands in regulation of adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rev-erbα Inhibits Proliferation and Promotes Apoptosis of Preadipocytes through the Agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rev-erbα Inhibits Proliferation and Promotes Apoptosis of Preadipocytes through the Agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for GSK4112-Induced Apoptosis Assays in 3T3-L1 Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing GSK4112, a potent REV-ERBα agonist, to study apoptosis in 3T3-L1 cells. The following sections detail the mechanism of this compound, protocols for key apoptosis assays, and expected quantitative outcomes.

Introduction to this compound and its Role in Apoptosis

This compound is a synthetic small molecule that functions as a selective agonist for the nuclear receptor REV-ERBα, a key component of the circadian clock machinery.[1][2] By binding to REV-ERBα, this compound enhances the recruitment of the Nuclear Receptor Co-repressor (NCoR) complex, leading to the transcriptional repression of REV-ERBα target genes.[1][2] One of the primary targets of this repression is the core clock gene Bmal1.[2]

In the context of 3T3-L1 preadipocytes, activation of REV-ERBα by this compound has been shown to inhibit proliferation and promote apoptosis.[1][3] This makes this compound a valuable tool for investigating the molecular mechanisms governing adipocyte turnover and for exploring potential therapeutic strategies for obesity and related metabolic diseases.[1][3][4] this compound has been observed to aggravate palmitate (PA)-induced apoptosis in 3T3-L1 preadipocytes, suggesting a role for REV-ERBα in sensitizing these cells to pro-apoptotic stimuli.[1][3]

Quantitative Data Summary

The following table summarizes the effects of this compound on apoptosis-related gene expression in 3T3-L1 preadipocytes after treatment with palmitate (PA) and this compound.

| Gene | Treatment Group | Fold Change (mRNA level) | Reference |

| Bax | PA + this compound vs. PA + DMSO | Increased | [1] |

| Bcl-2 | PA + this compound vs. PA + DMSO | Reduced | [1] |

| Caspase-3 | PA + this compound vs. PA + DMSO | Increased | [1] |

Signaling Pathway of this compound-Induced Apoptosis

The diagram below illustrates the proposed signaling pathway through which this compound enhances apoptosis in 3T3-L1 preadipocytes.

Caption: this compound-mediated REV-ERBα activation enhances apoptosis.

Experimental Protocols

Detailed methodologies for key apoptosis assays are provided below. These protocols are designed for use with 3T3-L1 cells treated with this compound.

Experimental Workflow

The following diagram outlines the general experimental workflow for assessing this compound-induced apoptosis in 3T3-L1 cells.

Caption: General workflow for apoptosis assays in 3T3-L1 cells.

Protocol 1: Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry

This protocol details the detection of early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.

Materials:

-

3T3-L1 cells

-

This compound (10 µM working solution)

-

Palmitate (PA) (0.25 mM working solution, optional)

-

DMSO (vehicle control)

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed 3T3-L1 preadipocytes in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting.

-

Treatment:

-

For studying the potentiation of apoptosis, first treat the cells with 250 µM PA for 12 hours.[1]

-

Following the optional PA treatment, add 10 µM this compound or an equivalent volume of DMSO (vehicle control) to the culture medium.[1]

-

Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.[1]

-

-

Cell Harvesting:

-

Gently aspirate the culture medium.

-

Wash the cells twice with ice-cold PBS.

-

Trypsinize the cells and collect them in a microcentrifuge tube.

-

Centrifuge at 300 x g for 5 minutes at 4°C.

-

-

Staining:

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.[8]

-

Analyze the cells by flow cytometry within one hour.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

-

Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[8]

-

Protocol 2: Caspase-3/7 Activity Assay

This protocol measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.

Materials:

-

3T3-L1 cells

-

This compound (10 µM working solution)

-

Palmitate (PA) (0.25 mM working solution, optional)

-

DMSO (vehicle control)

-

Caspase-Glo® 3/7 Assay Kit or similar

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed 3T3-L1 preadipocytes in a white-walled 96-well plate at a density of 2 x 10³ cells per well.[1]

-

Treatment:

-

Optionally, treat cells with 250 µM PA for 12 hours.

-

Add 10 µM this compound or DMSO to the wells and incubate for 24 hours.

-

-

Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Lysis and Signal Generation:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

-

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

3T3-L1 cells

-

This compound (10 µM working solution)

-

Palmitate (PA) (0.25 mM working solution, optional)

-

DMSO (vehicle control)

-

TUNEL Assay Kit

-

4% Paraformaldehyde in PBS

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment:

-

Seed 3T3-L1 cells on glass coverslips in a 24-well plate.

-

Treat the cells with PA (optional) and this compound or DMSO as described in Protocol 1.

-

-

Fixation and Permeabilization:

-

TUNEL Reaction:

-

Staining and Visualization:

-

Rinse the coverslips three times with PBS.

-

If the kit includes a nuclear counterstain (e.g., DAPI), apply it at this stage.

-

Mount the coverslips onto microscope slides.

-

Visualize the cells using a fluorescence microscope. TUNEL-positive nuclei (indicating apoptosis) will exhibit bright fluorescence.

-

References

- 1. Rev-erbα Inhibits Proliferation and Promotes Apoptosis of Preadipocytes through the Agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Rev-erbα Inhibits Proliferation and Promotes Apoptosis of Preadipocytes through the Agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ptglab.com [ptglab.com]

- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. bosterbio.com [bosterbio.com]

- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 9. Bilobalide Induces Apoptosis in 3T3-L1 Mature Adipocytes through ROS-Mediated Mitochondria Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. genscript.com [genscript.com]

- 11. genscript.com [genscript.com]

Application Notes and Protocols for GSK4112 in Cell Viability Assays using CCK-8

For Researchers, Scientists, and Drug Development Professionals

Introduction